molecular formula C9H13ClFNO B1408255 (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride CAS No. 1442114-31-9

(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride

Cat. No. B1408255
CAS RN: 1442114-31-9
M. Wt: 205.66 g/mol
InChI Key: FSZUYBZAYQGQDE-QRPNPIFTSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions . For instance, the synthesis of oxadiazoles, a class of compounds with potential anticancer activity, involves cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold .

Scientific Research Applications

  • Synthesis and Characterization in Antimicrobial Agents

    • The synthesis process involving (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride has been explored for potential antimicrobial agents. A study detailed the synthesis of various compounds, including 3-amino-2-(4-bromo phenyl) propan-1-ol, which shares a similar structural framework. These compounds were screened for their antimicrobial activity, highlighting the relevance of (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
  • Application in Spectroscopic Characterization

    • Spectroscopic methods, including nuclear magnetic resonance (NMR) and X-ray crystallography, have been applied to characterize compounds structurally similar to (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol. Such studies are crucial for understanding the compound's chemical nature and potential applications in various fields, including pharmaceuticals (Kuś et al., 2016).
  • Pharmacokinetic Studies and Drug Analysis

    • Pharmacokinetic data, essential for interpreting both forensic and clinical cases, have been obtained for compounds related to (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol. Studies involving liquid chromatography and mass spectrometry methods contribute to understanding the compound's behavior in biological systems, which is significant for its application in medicinal chemistry (Grumann et al., 2019).
  • Metabolism Research

    • Research on metabolism and pharmacodynamics of structurally related compounds can provide insights into the behavior of (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol in biological systems. Studies have been conducted to understand the metabolic pathways and species differences in drug metabolism, which are vital for developing safe and effective pharmaceuticals (Sinsheimer et al., 1973).
  • Development of Pharmaceutical Intermediates

    • The compound has been used in the synthesis of various pharmaceutical intermediates. For instance, research on the enantioselective synthesis of trichloromethyl propargyl alcohols demonstrates the utility of related compounds in producing pharmaceutical building blocks (Jiang & Si, 2004).
  • Positron Emission Tomography (PET) Studies

    • PET studies using fluorine-labeled compounds similar to (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol have been conducted. These studies are critical in medical imaging and diagnostics, indicating the potential use of (S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol in advanced imaging techniques (Livni et al., 1992).

properties

IUPAC Name

(2S)-3-amino-2-(4-fluorophenyl)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZUYBZAYQGQDE-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)CO)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride
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(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride
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(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride
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(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride
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(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride
Reactant of Route 6
(S)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol, hydrochloride

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